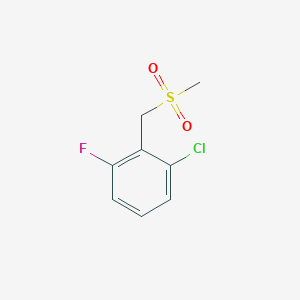

2-Chloro-6-fluorobenzylmethylsulfone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClFO2S |

|---|---|

Molecular Weight |

222.66 g/mol |

IUPAC Name |

1-chloro-3-fluoro-2-(methylsulfonylmethyl)benzene |

InChI |

InChI=1S/C8H8ClFO2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5H2,1H3 |

InChI Key |

BXJNKFUMWJFFCR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=CC=C1Cl)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluorobenzylmethylsulfone

Elaboration of Established Synthetic Routes to the Chemical Compound

The primary established route for the synthesis of 2-Chloro-6-fluorobenzylmethylsulfone is through the nucleophilic substitution reaction between 2-chloro-6-fluorobenzyl chloride and a suitable sulfinate salt, typically sodium methanesulfinate (B1228633). This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the methanesulfinate anion acts as the nucleophile, displacing the chloride ion from the benzylic carbon.

This method is favored for its straightforwardness and the relative availability of the starting materials.

The efficiency of the synthesis of halogenated benzyl (B1604629) sulfones, such as this compound, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing yield and minimizing side products. The reaction is typically a nucleophilic substitution, and conditions are chosen to favor the SN2 pathway. sci-hub.stwitpress.com

Key parameters for optimization include the choice of solvent, temperature, and the nature of the nucleophile and leaving group. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are preferred as they solvate the cation of the sulfinate salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity. rsc.org The reaction rate is also temperature-dependent, with moderate heating often employed to increase the rate of reaction. However, excessively high temperatures can lead to side reactions. The use of a good leaving group on the benzyl precursor, such as chloride or bromide, is standard.

| Parameter | Optimized Condition | Rationale |

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the sulfinate anion by solvating the counter-ion (Na⁺) without hydrogen-bonding to the nucleophile. rsc.org |

| Temperature | Moderate (e.g., 50-80 °C) | Increases reaction rate without promoting significant elimination or side reactions. |

| Nucleophile | Sodium Methanesulfinate (CH₃SO₂Na) | A readily available and effective source of the methylsulfonyl nucleophile. |

| Substrate | 2-Chloro-6-fluorobenzyl chloride | The benzylic chloride is a good leaving group, activated for SN2 displacement. thieme-connect.com |

The primary precursor for this synthesis is 2-chloro-6-fluorobenzyl chloride. It is typically synthesized via the free-radical chlorination of 2-chloro-6-fluorotoluene, often using sulfuryl chloride and a radical initiator or under UV illumination. organic-chemistry.orgnih.gov Precise control over reaction conditions is necessary to favor the formation of the monochlorinated benzyl product over di- and tri-chlorinated byproducts. researchgate.net

The reactivity of 2-chloro-6-fluorobenzyl chloride in the subsequent nucleophilic substitution is influenced by several factors. As a primary benzylic halide, it is well-suited for SN2 reactions. sci-hub.st However, the presence of two ortho-substituents (chloro and fluoro groups) introduces significant steric hindrance around the electrophilic benzylic carbon. rsc.orgrsc.org This steric crowding can slow the rate of the SN2 reaction by impeding the backside attack of the nucleophile. rsc.org

Despite the steric hindrance, the reaction displays high selectivity. The nucleophile selectively attacks the benzylic (CH₂Cl) carbon rather than the aromatic carbons. The carbon-halogen bond on an sp²-hybridized carbon of the benzene (B151609) ring is much stronger and less susceptible to nucleophilic substitution under these conditions. luc.edu The benzylic position is activated by the adjacent phenyl ring, which can stabilize the transition state of the SN2 reaction. researchgate.net

| Precursor | Synthesis Method | Key Reactivity/Selectivity Factors |

| 2-Chloro-6-fluorobenzyl chloride | Free-radical chlorination of 2-chloro-6-fluorotoluene. organic-chemistry.org | Reactivity: Primary benzylic halide, activated for SN2. sci-hub.st Steric hindrance from ortho-substituents can decrease the reaction rate. rsc.orgSelectivity: Substitution occurs exclusively at the sp³-hybridized benzylic carbon, not the sp²-hybridized aromatic carbons. luc.edu |

| Sodium methanesulfinate | Reaction of methanesulfonyl chloride with a reducing agent or S-alkylation. | Acts as a potent sulfur nucleophile. |

Development of Novel Synthetic Pathways to the Chemical Compound

While nucleophilic substitution is the established method, modern synthetic chemistry seeks more advanced, efficient, and sustainable pathways. These novel approaches, while not yet specifically documented for this compound, are applied to the synthesis of benzyl sulfones in general and represent the forefront of research in this area. nih.gov

Transition metal catalysis offers powerful alternatives for forming C-S bonds. Palladium, nickel, and copper catalysts have been used in desulfonylative cross-coupling reactions where pre-formed benzylic sulfones are coupled with other organic fragments. rsc.orgnih.gov For instance, a palladium complex can catalyze the nucleophilic substitution of benzylic carbonates with sodium arenesulfinates to yield benzylic sulfones. organic-chemistry.org

More recently, nickel-catalyzed methods have been developed for the cross-coupling of benzyl sulfones with Grignard reagents or arylboronic acids (Suzuki-Miyaura coupling). sci-hub.strsc.org These methods activate the C-SO₂ bond for coupling, representing a different synthetic strategy where the sulfone group itself is a reactive handle for further functionalization. nih.gov A silver-catalyzed C(sp³)-H sulfonylation of toluene (B28343) derivatives has also been reported, providing a direct method to form benzyl sulfones from hydrocarbons. oup.com These catalytic systems could potentially be adapted for the synthesis of this compound.

Green chemistry principles aim to reduce the environmental impact of chemical synthesis. For sulfone production, this includes the use of sustainable solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov

One promising approach is the use of deep eutectic solvents (DES) as a sustainable medium for sulfonylation reactions, which can replace volatile and toxic organic solvents. rsc.org Photocatalysis using visible light is another emerging green technology. nih.gov Eosin Y, for example, can catalyze the arylsulfonylation and bicyclization of enynes with sulfinic acids under visible light. researchgate.net Photocatalytic methods that generate sulfonyl radicals from sulfinates for addition to alkenes or for C-H functionalization are also being developed, offering a mild and sustainable route to sulfones. nih.govnih.gov Such methods avoid harsh reagents and high temperatures, aligning with green chemistry goals.

Electrosynthesis uses electrical current to drive chemical reactions, offering a green alternative to conventional reagents by minimizing waste. nih.gov This technology has been applied to the synthesis of sulfones. For example, the electrochemical sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates has been developed to produce sulfonated benzothiophenes under catalyst- and oxidant-free conditions. rsc.org

Another strategy involves the electrochemical generation of reactive intermediates. The reaction of an electrochemically generated p-methylquinoneimine with sulfinic acids has been used to synthesize sulfone derivatives of p-methylaminophenol in a one-pot process under green conditions. nih.gov Electrochemical methods can also be used for the reductive cleavage of sulfone groups, highlighting the versatility of electrochemistry in manipulating this functional group. luc.edu These emerging electrochemical strategies could provide a novel and sustainable pathway for the synthesis of this compound.

Chemo- and Regioselective Considerations in the Synthesis of the Chemical Compound

The synthesis of this compound is a multi-step process where chemo- and regioselectivity are critical for achieving high yields and purity. The most common synthetic route involves two key transformations: the nucleophilic substitution of a benzyl halide precursor, followed by the oxidation of an intermediate sulfide (B99878). Each step presents unique selectivity challenges that must be carefully managed.

A plausible and efficient pathway commences with 2-chloro-6-fluorobenzyl chloride. This starting material undergoes a nucleophilic substitution reaction with a methylthiolate source (e.g., sodium thiomethoxide) to form the intermediate, 2-chloro-6-fluorobenzyl methyl sulfide. Subsequently, this sulfide is oxidized to the target sulfone.

Regioselectivity in Nucleophilic Substitution

The first stage of the synthesis involves the reaction of 2-chloro-6-fluorobenzyl chloride with a nucleophile, typically sodium thiomethoxide. The substrate features three potential electrophilic sites: the benzylic carbon of the chloromethyl group and the two aromatic carbons bearing the chloro and fluoro substituents.

The desired reaction is a bimolecular nucleophilic substitution (SN2) at the benzylic carbon. libretexts.org This position is highly activated towards SN2 attack due to the stability of the transition state. utexas.edu The alternative pathway, nucleophilic aromatic substitution (SNAr), at the C-Cl or C-F positions on the aromatic ring is significantly less favorable under typical SN2 conditions. libretexts.org SNAr reactions generally require powerful electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex), a condition that is not sufficiently met here to compete effectively with the highly reactive benzylic halide. libretexts.org Therefore, the methylthiolate anion will preferentially attack the chloromethyl group, leading to the formation of 2-chloro-6-fluorobenzyl methyl sulfide with high regioselectivity.

| Reaction Site | Mechanism Type | Reactivity | Primary Product |

| Benzylic -CH₂Cl | SN2 | High | 2-Chloro-6-fluorobenzyl methyl sulfide |

| Aromatic C-Cl | SNAr | Low | Minor or no side-product |

| Aromatic C-F | SNAr | Very Low | Minor or no side-product |

Table 1: Regioselective considerations in the nucleophilic substitution step.

Chemoselectivity in Oxidation

The second critical step is the oxidation of the intermediate 2-chloro-6-fluorobenzyl methyl sulfide to the corresponding sulfone. The primary chemoselectivity challenge is to achieve complete oxidation to the sulfone without stopping at the intermediate sulfoxide stage or inducing unwanted side reactions on the electron-rich aromatic ring. acsgcipr.org

A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA) being common choices. organic-chemistry.orgthieme-connect.com The choice of reagent and the precise control of reaction conditions (e.g., temperature, stoichiometry) are paramount. acsgcipr.orgmdpi.com

Controlling Oxidation State: The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. Using a stoichiometric amount of oxidant under mild conditions can lead to a mixture of sulfoxide and sulfone, or selectively yield the sulfoxide. To ensure the formation of the sulfone, an excess of the oxidizing agent is typically used. jchemrev.com For instance, reagents like urea-hydrogen peroxide (UHP) in the presence of an activator such as phthalic anhydride (B1165640) have been shown to cleanly oxidize sulfides directly to sulfones, often without significant formation of the sulfoxide intermediate. thieme-connect.com

Preventing Ring Oxidation: The aromatic ring, although substituted with deactivating halogens, can still be susceptible to oxidation under harsh conditions, potentially leading to the formation of phenolic byproducts or ring-opening. The use of selective and mild oxidizing systems is crucial to prevent this. Metal-free oxidation methods are often preferred to avoid potential side reactions catalyzed by metal ions. thieme-connect.com

| Oxidizing System | Potential Products | Selectivity Control |

| H₂O₂ / Acetic Acid | Sulfoxide, Sulfone | Excess H₂O₂, temperature control |

| m-CPBA | Sulfoxide, Sulfone | Stoichiometry (≥2 equivalents for sulfone) |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | Reagent choice provides high selectivity for sulfone |

| Potassium Permanganate | Sulfone, Ring-Oxidation Products | Harsh conditions can lead to low chemoselectivity |

Table 2: Chemoselective considerations for the sulfide oxidation step.

By carefully selecting the reaction pathway and controlling the conditions for both the nucleophilic substitution and oxidation steps, this compound can be synthesized with high chemo- and regioselectivity, minimizing the formation of undesirable isomers and byproducts.

Reactivity Profile and Mechanistic Investigations of 2 Chloro 6 Fluorobenzylmethylsulfone

Nucleophilic and Electrophilic Reactivity at the Sulfone Moiety

The sulfone group is a versatile functional group in organic synthesis, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This arrangement renders the sulfur atom electron-deficient and the adjacent atoms susceptible to various transformations.

The sulfone group in 2-Chloro-6-fluorobenzylmethylsulfone is generally stable but can undergo specific transformations under appropriate conditions. The primary reactions involve the carbon atoms alpha to the sulfonyl group and the sulfur atom itself.

The methylene (B1212753) group adjacent to the sulfone is activated by the strong electron-withdrawing nature of the SO2 group, making the protons acidic. This allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion can then react with various electrophiles, leading to a range of derivatives.

Illustrative Transformations of the Sulfone Moiety:

| Reagent/Condition | Expected Product | Transformation Type |

| 1. n-BuLi, THF, -78 °C 2. R-X (e.g., CH3I) | 2-Chloro-6-fluorobenzyl(1-ethyl)sulfone | α-Alkylation |

| Strong reducing agent (e.g., LiAlH4) | 2-Chloro-6-fluorobenzyl methyl sulfide (B99878) | Reduction |

| Strong base, heat (Ramberg-Bäcklund reaction conditions) | 2-Chloro-6-fluorostyrene | Elimination |

This table is illustrative and based on the general reactivity of sulfones.

Nucleophilic Substitution at the Benzylic Carbon: The benzylic carbon, situated between the aromatic ring and the sulfone group, is activated towards nucleophilic substitution. A plausible mechanism would involve the departure of the methylsulfonyl group as a leaving group, facilitated by its stability as the methanesulfinate (B1228633) anion. This process would likely proceed through an SN2 or SN1 mechanism, depending on the solvent and the nature of the nucleophile.

Julia-Kocienski Olefination: While a classic Julia olefination is not directly applicable, a related transformation, the Julia-Kocienski olefination, could be envisaged. This would involve the reaction of the α-sulfonyl carbanion with an aldehyde or ketone to form an intermediate β-alkoxysulfone, which upon elimination, would yield an alkene. The stereochemical outcome of such a reaction would be of significant mechanistic interest.

Aromatic Ring Functionalization and Derivatization

The 2-chloro-6-fluorobenzyl portion of the molecule presents several avenues for functionalization, primarily dictated by the electronic and steric effects of the halogen and methylsulfone substituents.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of this compound, the fluorine atom is a potential directing group, albeit a weak one. The chloro group is also known to direct metalation, though less effectively than fluorine. The bulky methylsulfonylmethyl group would likely exert a significant steric influence on the regioselectivity of this reaction.

A plausible outcome of a DoM reaction using a strong lithium base like n-butyllithium would be lithiation at the C3 position, ortho to the fluorine and meta to the chlorine. The resulting aryllithium species could then be trapped with various electrophiles.

Potential Products from Directed Ortho-Metalation:

| Electrophile | Expected Product at C3 |

| CO2, then H+ | 3-(Methylsulfonylmethyl)-2-chloro-6-fluorobenzoic acid |

| (CH3)3SiCl | 3-(Methylsulfonylmethyl)-2-chloro-6-fluoro-1-(trimethylsilyl)benzene |

| I2 | 3-Iodo-2-(methylsulfonylmethyl)-1-chloro-6-fluorobenzene |

This table is hypothetical and illustrates potential outcomes of a directed ortho-metalation strategy.

The chlorine atom on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental in C-C and C-N bond formation.

Given the presence of both chloro and fluoro substituents, selective cross-coupling at the less inert C-Cl bond is generally expected. Palladium-based catalysts are commonly employed for such transformations.

Examples of Potential Cross-Coupling Reactions:

| Coupling Partner | Catalyst System (Illustrative) | Expected Product | Reaction Type |

| Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 2-Fluoro-6-(methylsulfonylmethyl)biphenyl | Suzuki Coupling |

| Aniline | Pd2(dba)3, BINAP, NaOtBu | N-Phenyl-2-fluoro-6-(methylsulfonylmethyl)aniline | Buchwald-Hartwig Amination |

This table presents potential cross-coupling reactions and is for illustrative purposes.

The halogen substituents (Cl and F) are deactivating yet ortho, para-directing for electrophilic aromatic substitution (EAS). The methylsulfonylmethyl group is also strongly deactivating and meta-directing. The interplay of these electronic effects, combined with steric hindrance, would determine the regiochemical outcome of EAS reactions.

Due to the strong deactivating nature of all substituents, forcing conditions would likely be required for reactions such as nitration or halogenation. The most probable position for electrophilic attack would be the C4 position, which is para to the fluorine and meta to both the chlorine and the methylsulfonylmethyl group.

Reactivity at the Benzylic Position

The carbon atom situated between the substituted phenyl ring and the sulfonyl group, known as the benzylic position, is the primary site of reactivity in this compound. The acidity of the protons at this position is enhanced by the electron-withdrawing effects of both the halogenated ring and the sulfonyl group, making it susceptible to a variety of chemical transformations.

Alkylation and Acylation Reactions of the Chemical Compound

The α-alkylation of sulfones using alcohols as alkylating agents has been demonstrated using various catalytic systems. For instance, a manganese(I)-pincer complex has been shown to effectively catalyze the α-alkylation of methyl phenyl sulfone with benzyl (B1604629) alcohols, yielding the corresponding alkylated products. This reaction proceeds via a borrowing hydrogen or hydrogen autotransfer mechanism. The electron-withdrawing substituents on the aromatic ring of this compound would be expected to influence the propensity of the benzylic position to undergo such reactions.

Data from studies on related benzyl sulfones indicates that the reaction conditions can be optimized to favor alkylation. The following table summarizes representative conditions for the alkylation of benzyl sulfones.

| Catalyst/Reagent | Substrate | Alkylating Agent | Product | Yield (%) | Reference |

| Mn-PNN-bipyridyl complex | Methyl phenyl sulfone | Benzyl alcohol | 1-Phenyl-2-(phenylsulfonyl)ethane | 95 | wikipedia.org |

| Ni(COD)₂ | Methyl phenyl sulfone | Benzyl pivalate | 1-Phenyl-2-(phenylsulfonyl)ethane | 98 | stackexchange.com |

Acylation reactions at the benzylic position of sulfones are also plausible. The benzylic carbanion, generated by deprotonation, can react with acylating agents such as acyl chlorides or anhydrides to introduce an acyl group. The presence of the 2-chloro and 6-fluoro substituents would likely modulate the reactivity of the benzylic carbanion, and by extension, the efficiency of the acylation process.

Radical Reactions and Benzylic Functionalization

The benzylic position of sulfones can also participate in radical reactions. The stability of the resulting benzylic radical is a key factor in these transformations. The 2-chloro-6-fluoro substitution pattern is expected to have a significant electronic effect on the stability of a benzylic radical intermediate.

Desulfonative borylation of benzyl sulfones using a base-mediated reaction with B₂neop₂ has been reported to proceed via a radical mechanism, providing access to valuable alkyl boronate esters. rsc.org This reaction is tolerant of various functional groups, including aryl halides, suggesting that the chloro and fluoro substituents in this compound would be compatible with this transformation. rsc.org

Furthermore, photocatalytic methods have been developed for the generation of sulfonyl radicals and their subsequent coupling with electron-deficient olefins. libretexts.org While this reaction focuses on the generation of radicals from sulfonyl tetrazoles, it highlights the accessibility of radical pathways in sulfone chemistry. The benzylic position of this compound could potentially be functionalized through radical abstraction of a benzylic hydrogen, followed by trapping of the resulting benzylic radical. The stability of this radical would be influenced by the resonance delocalization into the aromatic ring and the electronic effects of the halogen substituents.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. Kinetic isotope effect studies and the direct observation of transient species are powerful tools for this purpose.

Kinetic Isotope Effect Studies on Reactions Involving the Chemical Compound

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the extent to which an isotopic substitution affects the rate of a chemical reaction. wikipedia.orgprinceton.edu A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For reactions involving the cleavage of a C-H bond at the benzylic position of this compound, substituting hydrogen with deuterium (B1214612) (D) would be expected to result in a significant primary KIE (kH/kD > 1) if this bond cleavage is rate-determining. researchgate.net

Studies on the oxidation of substituted benzyl alcohols have shown substantial primary kinetic isotope effects, indicating that the C-H bond cleavage at the benzylic position is the rate-determining step. For example, the oxidation of α,α-dideuteriobenzyl alcohol exhibits a kH/kD of 6.78 at 303 K. Similarly, studies on the cleavage of substituted benzyltrimethylsilanes by methanolic sodium methoxide (B1231860) have utilized product isotope effects to infer the kinetic isotope effects for the reactions of the corresponding carbanions with the solvent. rsc.org These studies demonstrate that the magnitude of the KIE can be sensitive to the electronic nature of the substituents on the benzene (B151609) ring. rsc.org

While no specific KIE studies have been reported for this compound, it is anticipated that such studies would provide valuable insights into the transition state structures of its reactions. For instance, in a base-mediated alkylation, a large primary KIE would support a mechanism where deprotonation of the benzylic position is the rate-limiting step.

The following table presents representative kinetic isotope effects for reactions involving C-H bond cleavage at a benzylic position in related systems.

| Reaction | Substrate | kH/kD | Reference |

| Oxidation by Quinoxalinium Dichromate | α,α-Dideuteriobenzyl alcohol | 6.78 | |

| Cleavage by Methanolic Sodium Methoxide | p-Nitrobenzyltrimethylsilane | ~10 | rsc.org |

| Cleavage by Methanolic Sodium Methoxide | p-Cyanobenzyltrimethylsilane | 2.0 | rsc.org |

Identification and Characterization of Transient Species

Reactions involving this compound may proceed through various short-lived intermediates, such as carbanions, radicals, or radical ions. The identification and characterization of these transient species are essential for a complete mechanistic understanding.

In the context of radical reactions, Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the direct detection and characterization of radical intermediates. Should a reaction of this compound proceed via a benzylic radical, ESR spectroscopy could provide information about the structure and electronic environment of this transient species. The hyperfine coupling constants observed in the ESR spectrum would be sensitive to the delocalization of the unpaired electron onto the substituted aromatic ring.

While no ESR studies have been reported for the benzylic radical of this compound, studies on other benzyl radicals have demonstrated the utility of this technique. For carbanionic intermediates, spectroscopic techniques such as NMR could potentially be used for their characterization, although their high reactivity often makes direct observation challenging. Trapping experiments, where the intermediate is intercepted by a trapping agent to form a stable, characterizable product, can also provide indirect evidence for the existence of a transient species.

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Chloro 6 Fluorobenzylmethylsulfone

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-6-fluorobenzylmethylsulfone, a suite of NMR experiments is employed to achieve a complete and unequivocal assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the number and type of atoms, but complex spin systems and signal overlap, especially in the aromatic region, often necessitate the use of two-dimensional (2D) NMR techniques for complete assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, and the sulfone methyl (CH₃) protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The ¹³C NMR spectrum will show eight distinct carbon signals, corresponding to the six carbons of the benzene (B151609) ring, the methylene carbon, and the methyl carbon. researchgate.netlibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the vicinal protons on the aromatic ring, helping to trace the connectivity of the benzene ring protons. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It is invaluable for definitively assigning each carbon signal based on the known assignment of its attached proton. For instance, the proton signal for the methylene group would show a cross-peak to the corresponding methylene carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing long-range connectivity (typically over two to three bonds) between protons and carbons. columbia.eduyoutube.com This technique provides the key data to piece the molecular fragments together. For example, it would show correlations from the methylene protons to the aromatic carbons (C1, C2, C6) and to the carbon of the methyl group in the sulfone moiety, confirming the link between the benzyl (B1604629) group and the methylsulfone group. In aromatic systems, the three-bond (³J) coupling is often stronger than the two-bond (²J) coupling. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on established chemical shift principles and data from analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton → Carbon) |

|---|---|---|---|

| C1 | - | ~135 | H7 → C1, H3 → C1, H5 → C1 |

| C2 | - | ~160 (d, ¹JCF) | H7 → C2, H3 → C2 |

| C3 | ~7.2-7.4 (m) | ~115 (d, ²JCF) | H3 → C1, H3 → C2, H3 → C4, H3 → C5 |

| C4 | ~7.5-7.7 (m) | ~132 (d, ³JCF) | H4 → C2, H4 → C3, H4 → C5, H4 → C6 |

| C5 | ~7.1-7.3 (m) | ~125 | H5 → C1, H5 → C3, H5 → C4, H5 → C6 |

| C6 | - | ~130 | H7 → C6, H5 → C6 |

| C7 (CH₂) | ~4.5-4.7 (s) | ~55 | H7 → C1, H7 → C2, H7 → C6, H7 → C8 |

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an essential tool. The spectrum is expected to show a single resonance for the fluorine atom on the benzene ring. The chemical shift and coupling constants to neighboring protons (³JHF and ⁴JHF) provide further structural confirmation.

³⁵Cl/³⁷Cl NMR: Chlorine has two NMR active isotopes, ³⁵Cl and ³⁷Cl. However, both are quadrupolar nuclei, which leads to very broad resonance signals, often on the order of kilohertz for organic chlorides. huji.ac.il This severe broadening makes chlorine NMR of limited practical use for detailed structural analysis of medium-sized organic molecules like this compound. huji.ac.il

While solution-state NMR describes the molecule's average conformation, solid-state NMR (ssNMR) provides insight into its structure in the crystalline or amorphous solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can reveal information about molecular packing, intermolecular interactions, and the presence of different crystalline forms (polymorphism). Analysis of the ssNMR data can help understand how factors like hydrogen bonding and π-π stacking interactions influence the conformation of the molecule in its solid form. researchgate.net For this compound, ssNMR could differentiate the conformations of the benzylsulfone side chain relative to the aromatic ring in the solid lattice.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different chemical species based on their translational diffusion coefficients, which are dependent on molecular size and shape. manchester.ac.ukemerypharma.com For a pure sample of this compound, all proton signals should exhibit the same diffusion coefficient, resulting in all signals aligning horizontally in the 2D DOSY plot. This experiment is particularly useful for studying self-aggregation phenomena. If the molecule forms dimers or higher-order aggregates in solution, the measured diffusion coefficient will be smaller than that of the monomeric species. By varying the sample concentration or temperature, DOSY can be used to probe the strength and nature of intermolecular interactions in the solution state. emerypharma.comnih.gov

Advanced Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This high precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be used to confirm the molecular formula C₈H₈ClFO₂S.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. The presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, results in two molecular ion peaks: [M]⁺ and [M+2]⁺. The [M+2]⁺ peak will have about one-third the intensity of the [M]⁺ peak, providing clear evidence for the presence of a single chlorine atom in the molecule. docbrown.info

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₈ClFO₂S |

| Theoretical Monoisotopic Mass ([M]⁺ for ³⁵Cl) | 222.0000 |

| Theoretical Monoisotopic Mass ([M+2]⁺ for ³⁷Cl) | 223.9970 |

| Measured Mass | Expected to be within ± 0.0011 Da (5 ppm) of the theoretical value |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. While direct MS/MS studies on this compound are not widely published, the fragmentation pathways can be predicted based on the known behavior of related aromatic sulfones and halogenated benzene derivatives.

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺) of this compound would be expected to undergo a series of characteristic fragmentation reactions. The primary cleavage events would likely involve the weakest bonds in the molecule, particularly the C-S and S-C bonds of the sulfone group.

Predicted Fragmentation Pathways:

Loss of the Methyl Group: A common fragmentation pathway for methylsulfones is the loss of the methyl radical (•CH₃), leading to the formation of a stable sulfonyl cation.

Cleavage of the Benzyl-Sulfone Bond: The bond between the benzyl group and the sulfur atom is susceptible to cleavage, resulting in the formation of a 2-chloro-6-fluorobenzyl cation and a methylsulfonyl radical, or vice versa.

Loss of Sulfur Dioxide: Sulfones can undergo rearrangement and lose sulfur dioxide (SO₂), a neutral and stable molecule. This would result in a fragment ion corresponding to the combination of the benzyl and methyl groups.

Halogen Loss: Fragmentation involving the loss of chlorine or fluorine atoms from the aromatic ring is also possible, although typically requires higher energy.

A data table of predicted major fragment ions is presented below:

| Fragment Ion | m/z (Predicted) | Proposed Structure |

| [C₈H₇ClFO₂S]⁺ | 221.0 | Molecular Ion |

| [C₇H₄ClFO₂S]⁺ | 206.0 | [M - CH₃]⁺ |

| [C₇H₅ClF]⁺ | 143.0 | [M - SO₂CH₃]⁺ |

| [CH₃SO₂]⁺ | 79.0 | Methylsulfonyl cation |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the sulfone group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly characteristic and typically appear as two intense bands in the infrared spectrum. Aromatic C-H and C-C stretching vibrations, as well as bands corresponding to the C-Cl and C-F bonds, will also be present.

Based on studies of similar molecules, the following table summarizes the expected characteristic FTIR absorption bands. nih.govresearchgate.netnih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Weak |

| SO₂ Asymmetric Stretch | 1350-1300 | Strong |

| SO₂ Symmetric Stretch | 1160-1120 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-F Stretch | 1250-1000 | Strong |

| C-Cl Stretch | 800-600 | Strong |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretch of the sulfone group is expected to be a strong band in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra. nih.govresearchgate.netresearchgate.netchemicalbook.com

The following table outlines the anticipated prominent Raman shifts for this compound. nih.govresearchgate.netresearchgate.net

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| SO₂ Symmetric Stretch | 1160-1120 | Strong |

| C-S Stretch | 750-650 | Medium |

Single-Crystal X-ray Diffraction Studies of the Chemical Compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its molecular geometry and intermolecular interactions. nih.govlbl.gov

Elucidation of Molecular Geometry and Conformation in the Solid State

The molecular geometry of this compound will be dictated by the steric and electronic effects of its substituents. The sulfone group will adopt a tetrahedral geometry around the sulfur atom. The 2-chloro-6-fluorobenzyl group will likely exhibit some degree of twisting of the phenyl ring relative to the plane of the C-S-C bonds to minimize steric hindrance between the ortho substituents and the sulfone oxygen atoms.

Analysis of the crystal structure of the related compound 2-chloro-6-fluorobenzoic acid reveals that the carboxylic acid group is twisted out of the plane of the phenyl ring by 47.83(6)°. nih.gov A similar, significant dihedral angle would be expected in this compound between the phenyl ring and the C-SO₂-C plane.

Predicted key geometric parameters are presented in the table below, based on data from analogous structures. nih.gov

| Parameter | Predicted Value |

| S=O Bond Length | ~1.44 Å |

| C-S Bond Length | ~1.78 Å |

| O-S-O Bond Angle | ~119° |

| C-S-C Bond Angle | ~104° |

| Phenyl-C-S-C Dihedral Angle | 40-60° |

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules of this compound pack in the solid state will be governed by a variety of weak intermolecular interactions. Given the presence of hydrogen atoms on the methyl and benzyl groups, and the electronegative oxygen, fluorine, and chlorine atoms, a network of weak C-H···O, C-H···F, and C-H···Cl hydrogen bonds is anticipated to be a dominant feature of the crystal packing. nih.gov

In the crystal structure of 2-chloro-6-fluorobenzoic acid, C-H···F contacts are observed to link dimeric units into undulating sheets. nih.gov It is plausible that similar motifs, along with interactions involving the sulfone oxygen atoms, would direct the supramolecular assembly of this compound. Pi-stacking interactions between the aromatic rings are also possible, although may be disfavored due to the electron-withdrawing nature of the halogen substituents. The presence of a fluoromethylsulfonyl group in another complex molecule has been shown to influence steric and electronic properties through its dihedral angles. researchgate.net

| Intermolecular Interaction | Donor | Acceptor | Predicted Distance/Geometry |

| Weak Hydrogen Bond | C-H (methyl/benzyl) | O (sulfone) | H···O distance ~2.2-2.6 Å |

| Weak Hydrogen Bond | C-H (aromatic/benzyl) | F | H···F distance ~2.3-2.7 Å |

| Weak Hydrogen Bond | C-H (aromatic/benzyl) | Cl | H···Cl distance ~2.6-3.0 Å |

Crystallographic Insights into Tautomerism or Polymorphism (If Observed)

The crystallographic structure of a compound provides definitive insights into its three-dimensional arrangement in the solid state, offering valuable information on molecular geometry, intermolecular interactions, and conformational preferences. Furthermore, crystallographic studies are essential for identifying the presence of polymorphism, where a compound can exist in multiple crystalline forms, or tautomerism in the solid state.

A comprehensive search of the current scientific literature and crystallographic databases did not yield any specific studies on the crystal structure of this compound. Consequently, there is no published experimental data regarding its crystallographic parameters, nor are there any reports observing tautomerism or polymorphism for this specific compound.

For a compound to exhibit tautomerism, it must be capable of existing as a mixture of two or more structurally distinct isomers that are in rapid equilibrium. In the case of this compound, the potential for tautomerism is not immediately apparent from its primary structure.

Polymorphism involves different packing arrangements of the same molecule within the crystal lattice, which can lead to variations in physical properties such as melting point, solubility, and stability. The existence of polymorphs can only be confirmed through detailed crystallographic analysis of crystals grown under various conditions.

While no specific data exists for this compound, a representative table of crystallographic data that would be expected from a single-crystal X-ray diffraction study is presented below for illustrative purposes.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₇ClFO₂S |

| Formula weight | 221.66 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| α (°) | 90 |

| β (°) | [Hypothetical Value] |

| γ (°) | 90 |

| Volume (ų) | [Hypothetical Value] |

| Z | 4 |

| Calculated density (g/cm³) | [Hypothetical Value] |

| Absorption coefficient (mm⁻¹) | [Hypothetical Value] |

Should crystallographic studies of this compound be undertaken in the future, they would provide critical information to fully characterize its solid-state properties and explore the potential for different crystalline forms.

Computational and Theoretical Investigations of 2 Chloro 6 Fluorobenzylmethylsulfone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing insights that complement experimental findings. For a molecule like 2-Chloro-6-fluorobenzylmethylsulfone, such studies would be invaluable.

Density Functional Theory (DFT) Studies of Molecular Geometry and Energetics

DFT has become a standard method for optimizing molecular geometries and calculating the energetic properties of chemical systems. A typical DFT study on this compound would involve determining the most stable three-dimensional arrangement of its atoms (bond lengths, bond angles, and dihedral angles) and calculating its total energy. This information is crucial for understanding its stability and potential reaction pathways. While DFT studies have been performed on structurally related compounds, such as 2-chloro-6-fluorobenzoic acid, specific optimized geometry and energy data for the title compound are not available.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energies of these orbitals and the HOMO-LUMO gap are important indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. Reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be derived from these orbital energies to predict how the molecule will interact with other chemical species. Without dedicated computational studies, these critical parameters for this compound remain uncharacterized.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, DFT calculations could provide predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and a theoretical vibrational spectrum (infrared and Raman frequencies). These calculated spectra can be compared with experimental data to confirm the molecular structure. The absence of such computational data in the literature means that a theoretical spectroscopic profile for this compound has not been established.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a time-resolved picture of molecular motion, offering insights into the conformational flexibility and interactions of a molecule with its environment.

Exploration of Conformational Landscape and Energy Minima

The presence of a flexible sulfonylmethyl group attached to the benzyl (B1604629) ring suggests that this compound can adopt multiple conformations. A thorough conformational analysis, typically performed using a combination of molecular mechanics and quantum chemical methods, would identify the various low-energy conformers and the energy barriers between them. This information is vital for understanding which shapes the molecule is likely to adopt and how this might influence its biological activity or physical properties. Currently, there are no published studies detailing the conformational landscape of this compound.

Solvation Effects on Molecular Conformation and Stability

The behavior of a molecule can be significantly influenced by its solvent environment. Solvation models, often combined with quantum chemical or molecular dynamics calculations, can be used to study how the presence of a solvent affects the conformational preferences and stability of a molecule. For this compound, understanding its behavior in different solvents would be important for applications in synthesis, purification, and biological systems. This area of its computational investigation also remains unexplored in the available literature.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for dissecting the intricate mechanisms of chemical reactions involving this compound. Through the application of theoretical models, it is possible to map out the energetic landscape of its synthesis and subsequent reactions, offering insights into the stability of intermediates and the structure of transition states.

Computational Mapping of Reaction Pathways for Synthesis and Derivatization

The primary synthetic route to this compound is anticipated to be the nucleophilic substitution of 2-chloro-6-fluorobenzyl halide (e.g., bromide) with a methanesulfinate (B1228633) salt. This reaction is hypothesized to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. Computational mapping of this pathway is crucial for understanding the reaction's feasibility and for optimizing reaction conditions.

Density Functional Theory (DFT) is a common method employed for such investigations, often using functionals like B3LYP in conjunction with a basis set such as 6-311++G(d,p) to provide a balance of accuracy and computational cost. researchgate.netmdpi.com The reaction pathway is modeled by calculating the potential energy surface, which illustrates the energy of the system as a function of the reaction coordinate. For the S(_N)2 synthesis of this compound, the reaction coordinate would typically be defined by the breaking of the carbon-bromine bond and the formation of the carbon-sulfur bond.

The computational mapping would involve the following key steps:

Geometry Optimization: The three-dimensional structures of the reactants (2-chloro-6-fluorobenzyl bromide and methanesulfinate anion), the transition state, and the product (this compound and bromide anion) are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products should have all real frequencies, while the transition state is characterized by a single imaginary frequency corresponding to the vibrational mode along the reaction coordinate. libretexts.org

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species.

Derivatization reactions of this compound, such as further substitution on the aromatic ring or modifications of the sulfone group, can be similarly mapped. These computational maps provide a theoretical framework for predicting the likely outcomes of new reactions and for designing novel derivatives with desired properties.

Energetic Profiling of Transition States and Intermediates

A key outcome of computational reaction mapping is the energetic profile, which provides quantitative data on the thermodynamics and kinetics of the reaction. For the proposed S(_N)2 synthesis of this compound, a representative energetic profile would detail the relative energies of the reactants, the transition state, and the products.

The activation energy (E(_a)) of the reaction, which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate. oregonstate.edu A lower activation energy implies a faster reaction. Computational studies on analogous S(_N)2 reactions of benzyl halides have shown that the energy of the transition state is influenced by both electronic and steric factors. acs.orgacs.org The presence of the electron-withdrawing chlorine and fluorine atoms on the benzyl ring of this compound is expected to influence the stability of the transition state.

Below is a hypothetical energetic profile for the S(_N)2 synthesis of this compound, based on typical values for such reactions.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-chloro-6-fluorobenzyl bromide + CH₃SO₂⁻ | 0.0 |

| Transition State | [Br···CH₂(C₆H₃ClF)···SO₂CH₃]⁻ | +15.5 |

| Products | This compound + Br⁻ | -25.0 |

This table presents a hypothetical energetic profile for the proposed S(_N)2 synthesis. The values are representative and intended for illustrative purposes.

The transition state in this reaction is a highly unstable, transient species where the carbon atom at the reaction center is pentacoordinated, with partial bonds to both the incoming nucleophile (methanesulfinate) and the outgoing leaving group (bromide). libretexts.orgmasterorganicchemistry.com The negative charge is delocalized over the sulfone group and the bromine atom. The geometry of this transition state, including the bond lengths and angles, can be precisely determined through computational modeling. Understanding the structure and energy of the transition state is fundamental to explaining the reactivity and selectivity observed in the synthesis of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for the Chemical Compound

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a compound and a specific property of interest. uliege.benih.gov For this compound, QSPR models can be developed to predict non-clinical properties, thereby accelerating research and reducing the need for extensive experimental work.

Development of QSPR Models Linking Structure to Non-Clinical Properties (e.g., Chromatographic Retention)

A common application of QSPR in pharmaceutical and chemical research is the prediction of chromatographic retention times. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique, and predicting the retention time of a compound like this compound and its analogs can aid in method development and compound identification.

The development of a QSPR model for HPLC retention typically involves the following steps:

Data Set Assembly: A dataset of structurally diverse compounds, including this compound and its analogs, is compiled. The experimental retention times for these compounds under specific HPLC conditions (e.g., stationary phase, mobile phase composition, temperature) are determined.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. researchgate.net

Model Building and Validation: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the experimental retention times. The predictive power of the model is then rigorously evaluated using statistical metrics and external validation sets.

For a series of sulfone compounds, relevant molecular descriptors for predicting reversed-phase HPLC retention time might include:

LogP: The logarithm of the octanol-water partition coefficient, which is a measure of the compound's lipophilicity. nih.gov

Polar Surface Area (PSA): The surface sum over all polar atoms, which influences polar interactions with the stationary and mobile phases.

Molecular Weight (MW): A basic descriptor that often correlates with retention.

A hypothetical QSPR model for the retention time (RT) of sulfone compounds could take the form of the following linear equation:

RT = β₀ + β₁ (LogP) + β₂ (PSA) + β₃ (Dipole Moment)

where β₀, β₁, β₂, and β₃ are regression coefficients determined from the statistical analysis of the dataset.

Below is a hypothetical dataset that could be used to develop such a QSPR model.

| Compound | Experimental RT (min) | LogP | PSA (Ų) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | 12.5 | 2.8 | 42.5 | 4.1 |

| Benzylmethylsulfone | 9.8 | 1.5 | 42.5 | 4.5 |

| 4-Chlorobenzylmethylsulfone | 11.2 | 2.2 | 42.5 | 3.2 |

| 4-Fluorobenzylmethylsulfone | 10.5 | 1.7 | 42.5 | 3.1 |

| 2,6-Dichlorobenzylmethylsulfone | 13.8 | 3.5 | 42.5 | 3.9 |

This table presents hypothetical data for a set of sulfone compounds to illustrate the development of a QSPR model. The values are representative and for illustrative purposes only.

By developing and validating such QSPR models, the chromatographic behavior of newly designed derivatives of this compound can be predicted in silico, streamlining the analytical process and guiding the synthesis of compounds with desired properties.

Applications of 2 Chloro 6 Fluorobenzylmethylsulfone in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The structural features of 2-chloro-6-fluorobenzylmethylsulfone, including the presence of reactive halogen substituents and a sulfone group, make it a potentially valuable intermediate in organic synthesis. The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the sulfone group, can influence the reactivity of the aromatic ring and the benzylic position, opening avenues for various chemical transformations.

Precursor in the Synthesis of Heterocyclic Compounds

While direct evidence for the use of this compound in the synthesis of heterocyclic compounds is not extensively documented in publicly available literature, the closely related compound, 2-chloro-6-fluorobenzyl chloride, has been employed in the generation of heterocyclic structures. For instance, it serves as a starting material in the synthesis of novel imidazolidine derivatives. researchgate.net Imidazolidines are important five-membered heterocyclic compounds that form the core of various biologically active molecules. researchgate.net The synthesis of these derivatives often involves the reaction of the benzyl (B1604629) chloride with appropriate nucleophiles to construct the heterocyclic ring system. This suggests a potential synthetic pathway where this compound, after appropriate functional group manipulation, could also serve as a precursor to a range of heterocyclic systems.

Building Block for Agrochemicals or Functional Materials (Excluding Clinical Applications)

The 2-chloro-6-fluorobenzyl structural motif is present in a number of compounds developed for the agrochemical industry. For example, 2-chloro-6-fluorobenzaldehyde is a key intermediate in the production of high-efficiency, low-toxicity fungicides and is also used in the synthesis of other agrochemical derivatives. semanticscholar.orggoogle.com Similarly, 2-chloro-6-fluorobenzyl alcohol is utilized as an intermediate in the synthesis of agricultural derivatives. semanticscholar.org Furthermore, the related compound 2-chloro-6-fluoroanisole is an important industrial chemical used in the synthesis of new herbicides. google.com

Given the established importance of the 2-chloro-6-fluorobenzyl unit in agrochemicals, it is plausible that this compound could serve as a valuable building block in the development of new generations of pesticides and herbicides. The methylsulfone group could be used to modulate the physicochemical properties of the final products, such as solubility, stability, and biological activity.

Table 1: Related 2-Chloro-6-fluorobenzyl Derivatives and Their Applications

| Compound | Application |

| 2-Chloro-6-fluorobenzyl chloride | Precursor for heterocyclic compounds (imidazolidines) researchgate.net |

| 2-Chloro-6-fluorobenzaldehyde | Intermediate for fungicides and other agrochemicals semanticscholar.orggoogle.com |

| 2-Chloro-6-fluorobenzyl alcohol | Intermediate for agricultural derivatives semanticscholar.org |

| 2-Chloro-6-fluoroanisole | Intermediate for herbicides google.com |

Utility in Divergent Synthetic Strategies

Divergent synthesis is a powerful strategy for the creation of a wide variety of complex molecules from a common intermediate. The multiple functional groups present in this compound—the chloro, fluoro, and methylsulfonyl moieties—offer several reaction sites that can be selectively addressed. This multi-handle nature makes it a candidate for use in divergent synthetic approaches. For example, the chlorine and fluorine atoms on the aromatic ring can be subjected to various nucleophilic aromatic substitution reactions, while the benzylic position and the sulfone group can undergo a different set of chemical transformations. This would allow for the generation of a library of structurally diverse compounds from a single starting material, which is a key principle of diversity-oriented synthesis.

Exploration as a Ligand or Catalyst Component

The electronic properties and structural rigidity of aromatic sulfones make them interesting candidates for applications in coordination chemistry and catalysis.

Coordination Chemistry Studies with Transition Metals

The potential of this compound as a ligand in coordination chemistry is an area ripe for exploration. The oxygen atoms of the sulfone group can act as Lewis basic sites, capable of coordinating to transition metal centers. Furthermore, the aromatic ring can participate in π-stacking interactions. A related compound, 2-chloro-6-fluorobenzoic acid, has been studied for its coordination behavior with various transition metals. nih.gov Benzoic acid and its derivatives are known to act as versatile ligands, binding to metal ions in either a neutral or anionic form and adopting monodentate or bidentate coordination modes. nih.gov The electronic and steric properties of the substituents on the phenyl ring can be used to fine-tune the properties of the resulting metal complexes. nih.gov By analogy, the sulfone group in this compound could offer a different coordination geometry and electronic environment, potentially leading to novel metal complexes with interesting structural and electronic properties.

Table 2: Potential Coordination Sites of this compound

| Functional Group | Potential Coordination Mode |

| Sulfone Group (Oxygen atoms) | Lewis basic coordination to metal centers |

| Aromatic Ring | π-stacking interactions |

Application in Catalytic Processes (e.g., Asymmetric Catalysis, C-H Activation)

While there is no direct literature on the use of this compound in catalytic processes, its structural features suggest potential avenues for investigation. Chiral sulfones have been used as ligands in asymmetric catalysis to induce enantioselectivity in a variety of chemical reactions. If a chiral center were to be introduced into the this compound molecule, for example at the benzylic position, the resulting chiral sulfone could be explored as a ligand for asymmetric transformations.

In the realm of C-H activation, transition metal complexes are often employed to selectively functionalize otherwise inert C-H bonds. The design of the ligand sphere around the metal is crucial for controlling the reactivity and selectivity of these catalysts. While studies on C-H activation have been performed on various haloalkanes using rhodium-tris(pyrazolyl)borate complexes, the specific use of sulfone-containing ligands in this context is an area that warrants further investigation. nih.gov The electronic influence of the 2-chloro-6-fluorobenzyl moiety and the sulfone group could potentially modulate the catalytic activity of a metal center to which it is coordinated.

The Enigmatic Role of this compound in Synthetic Chemistry: A Field Awaiting Exploration

Initial research into the applications of this compound in advanced organic synthesis and materials science has revealed a significant gap in the current scientific literature. Despite its potential as a versatile building block, this specific sulfone derivative appears to be a largely unexplored compound, with no substantial body of research dedicated to its synthetic methodologies or applications.

Similarly, there is a notable absence of research on the ability of this compound to enable reactions with unique regio- or stereoselectivity. The interplay between the sulfone group and the halogenated aromatic ring presents an intriguing platform for directing the outcomes of chemical reactions. For instance, the sulfone could act as a directing group in electrophilic aromatic substitution or influence the stereochemical course of asymmetric reactions. Yet, empirical evidence to support these hypotheses is currently lacking in published research.

The absence of dedicated research on this compound means that data tables detailing its reaction conditions, yields, and selectivity profiles in various synthetic contexts cannot be compiled at this time.

Advanced Analytical Methodologies for Purity, Quantification, and Process Monitoring of 2 Chloro 6 Fluorobenzylmethylsulfone

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and quantification of 2-Chloro-6-fluorobenzylmethylsulfone from its starting materials, by-products, and degradation products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

A reverse-phase HPLC method is a powerful tool for determining the purity of this compound. The development of such a method involves the systematic optimization of several parameters to achieve adequate separation of the main component from any potential impurities. A well-developed method should be specific, linear, accurate, precise, and robust, as per the International Conference on Harmonisation (ICH) guidelines. ekb.eg

The selection of the stationary phase is critical. A C18 column is often a suitable choice for nonpolar to moderately polar compounds like this compound. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is adjusted to achieve optimal retention and resolution. The pH of the aqueous phase can also be modified to control the ionization state of acidic or basic impurities, thereby influencing their retention. Detection is commonly performed using a UV detector at a wavelength where the analyte and its impurities exhibit significant absorbance.

For illustrative purposes, a potential HPLC method for the purity analysis of a related aromatic sulfone is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical HPLC method for a related aromatic sulfone and serves as an example. Actual conditions for this compound would require specific method development and validation.

Gas Chromatography (GC) for Volatile By-products or Impurities

Gas chromatography is particularly useful for the analysis of volatile and semi-volatile impurities that may be present in this compound, such as residual solvents from the synthesis process or volatile by-products. degres.eu In GC, the sample is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the gas and stationary phases.

The choice of the GC column is dependent on the polarity of the analytes. A nonpolar or mid-polar column, such as one based on polydimethylsiloxane, is often suitable for a broad range of impurities. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. For unambiguous identification of impurities, GC coupled with a mass spectrometer (GC-MS) is the technique of choice, as it provides both retention time and mass spectral data. aidic.it

A representative GC method for the analysis of volatile impurities in a related chemical intermediate is outlined below.

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Mode | Split (100:1) |

This table provides an example of a GC method for volatile impurity analysis in a related compound. The specific parameters for this compound would need to be optimized.

Thermal Analysis for Stability and Phase Behavior

Thermal analysis techniques are crucial for characterizing the physicochemical properties of this compound, including its thermal stability and phase behavior. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the most relevant methods in this context.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov TGA is used to determine the thermal stability of a compound and to study its decomposition pathways. surfacesciencewestern.com For this compound, a TGA experiment would reveal the temperature at which it begins to decompose and the number of decomposition steps involved. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to investigate thermo-oxidative degradation. The resulting TGA curve plots mass loss versus temperature, and the derivative of this curve (DTG) shows the rate of mass loss, highlighting the temperatures of maximum decomposition.

The thermal decomposition of aromatic sulfones can be complex, often involving the cleavage of the carbon-sulfur bonds and the release of sulfur dioxide. mdpi.com The presence of halogen substituents can also influence the decomposition mechanism. rsc.org

Below is an illustrative TGA data summary for a related aromatic sulfone.

| Parameter | Observation |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Onset of Decomposition (Tonset) | ~350 °C |

| Temperature of Maximum Decomposition (Tmax) | ~380 °C |

| Residual Mass at 600 °C | ~40% |

This table presents representative TGA data for an analogous aromatic sulfone. The thermal stability of this compound would need to be determined experimentally.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. longdom.org DSC is a powerful technique for studying thermal transitions such as melting, crystallization, and glass transitions. acs.org For this compound, a DSC analysis would provide its melting point and enthalpy of fusion. This information is critical for understanding its physical form and for developing purification processes like crystallization.

DSC can also be used to assess the purity of a substance, as impurities typically broaden the melting peak and lower the melting point. Furthermore, DSC can be employed to study reaction energetics, providing information on the heat released or absorbed during chemical reactions. libretexts.org

An example of DSC data for a similar aromatic compound is provided in the following table.

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Melting Onset | 120 °C |

| Melting Peak | 125 °C |

| Enthalpy of Fusion (ΔHf) | 150 J/g |

This table contains illustrative DSC data for a related aromatic compound. The specific thermal properties of this compound must be determined through direct analysis.

Spectroscopic Quantification Methods

Spectroscopic methods are powerful tools in analytical chemistry, offering non-destructive and rapid analysis. For this compound, Ultraviolet-Visible (UV-Vis) spectroscopy and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are particularly valuable for concentration determination and purity assessment.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The aromatic ring in this compound, substituted with chromophoric and auxochromic groups (chloro, fluoro, and methylsulfonyl), gives rise to characteristic electronic transitions (π→π*) that can be exploited for concentration measurements. shimadzu.com

The relationship between absorbance and concentration is described by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This linear relationship forms the basis for quantitative analysis.

Methodology:

A typical procedure for determining the concentration of this compound involves preparing a series of standard solutions of known concentrations in a suitable solvent, such as methanol or acetonitrile. The UV spectrum of each standard is recorded to identify the wavelength of maximum absorbance (λmax). The absorbance at this λmax is then measured for all standards and the unknown sample. A calibration curve is constructed by plotting absorbance versus concentration for the standards. The concentration of the unknown sample can then be determined from its absorbance value using the calibration curve.

Expected Spectral Data:

The UV spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The presence of the chloro and fluoro groups, along with the methylsulfonyl group, will influence the position and intensity of these bands. shimadzu.com Based on analogous substituted benzene derivatives, the primary absorption band is anticipated in the range of 210-230 nm, with a secondary, less intense band occurring at longer wavelengths, typically around 260-280 nm.

Interactive Data Table: Hypothetical Calibration Data for this compound by UV-Vis Spectroscopy

Users can sort the data by clicking on the column headers.

| Standard Concentration (µg/mL) | Absorbance at λmax (268 nm) |

| 5.0 | 0.152 |

| 10.0 | 0.305 |

| 15.0 | 0.458 |

| 20.0 | 0.610 |

| 25.0 | 0.763 |

| Unknown Sample | 0.489 |

From this data, a linear regression of the calibration curve would be used to calculate the concentration of the unknown sample.

Future Directions and Emerging Research Avenues for 2 Chloro 6 Fluorobenzylmethylsulfone

Unexplored Reactivity and Novel Transformations

The molecular architecture of 2-Chloro-6-fluorobenzylmethylsulfone suggests several avenues for novel chemical transformations that remain to be explored. The key functional groups—the methylsulfone, the benzylic methylene (B1212753) bridge, and the substituted aromatic ring—each offer distinct opportunities for reactivity.

Reactions Involving the Sulfone Group: The methylsulfone group is strongly electron-withdrawing and can stabilize an adjacent carbanion. wikipedia.orgacs.org This property is fundamental to classic reactions like the Ramberg–Bäcklund reaction and the Julia olefination, which transform sulfones into alkenes. wikipedia.org Future research could investigate the application of these reactions to this compound for the synthesis of novel stilbene derivatives. Furthermore, the sulfone moiety can act as a leaving group in substitution reactions or participate in cyclization pathways. acs.org

Transformations at the Benzylic Position: The benzylic carbon is activated towards both radical and ionic reactions. Deprotonation at this site could generate a stabilized carbanion, a key intermediate for alkylation, acylation, and condensation reactions, allowing for the construction of more complex molecular frameworks. acs.org

Aromatic Ring Functionalization: The chloro and fluoro substituents on the benzene (B151609) ring are amenable to various transition-metal-catalyzed cross-coupling reactions. mdpi.comscirp.orgscirp.org Methodologies such as Suzuki, Stille, and Buchwald-Hartwig couplings could be employed to introduce new carbon-carbon and carbon-heteroatom bonds, systematically modifying the aromatic core. scirp.orgmdpi.com The selective activation of the C-Cl versus the C-F bond, which typically requires different catalytic conditions, presents an opportunity for sequential and site-selective functionalization. mdpi.com

A summary of potential, unexplored reactions is presented below.

| Reaction Type | Reactive Site | Potential Products |

| Julia Olefination | Methylsulfone & Benzylic CH2 | Substituted stilbenes |

| Ramberg–Bäcklund Reaction | Methylsulfone & Benzylic CH2 | Substituted stilbenes |

| Palladium-catalyzed Suzuki Coupling | C-Cl or C-F on benzene ring | Biaryl compounds |

| Buchwald-Hartwig Amination | C-Cl or C-F on benzene ring | Substituted anilines |

| Benzylic Alkylation | Benzylic CH2 | Elongated carbon chains |

| Dearomatizing Cyclization | Benzylic CH2 and aromatic ring | Novel polycyclic systems acs.org |

Integration into High-Throughput Synthesis and Screening Platforms

The development of novel compounds for various applications is often accelerated by high-throughput synthesis (HTS) and screening methodologies. nih.gov this compound is a candidate for integration into such platforms, serving as a versatile building block for the rapid generation of diverse chemical libraries.

Automated synthesis platforms could utilize the reactivity of the chloro- and fluoro- substituents for parallel cross-coupling reactions. nih.gov A library of boronic acids, amines, or other nucleophiles could be reacted with the aromatic core to produce a grid of analogs for screening. Similarly, the reactivity of the benzylic position could be exploited to introduce a variety of side chains.

The sulfur(VI) fluoride exchange (SuFEx) click chemistry is another powerful tool for high-throughput synthesis. While not directly applicable to the sulfone group, precursors to this compound could be modified with SuFExable handles (e.g., a sulfonyl fluoride) to enable rapid, reliable, and automated diversification. nih.gov This approach would allow for the creation of large compound libraries with minimal purification, ideal for direct biological or materials screening. nih.gov

Advanced Materials Applications and Polymer Chemistry (Excluding Clinical Materials)

The structural components of this compound suggest its potential as a monomer or additive in the development of advanced materials and polymers.